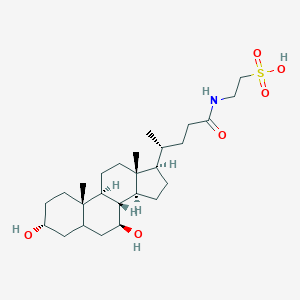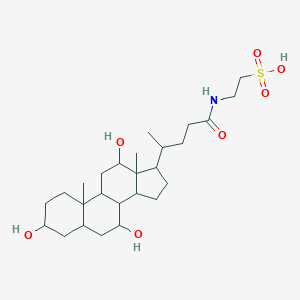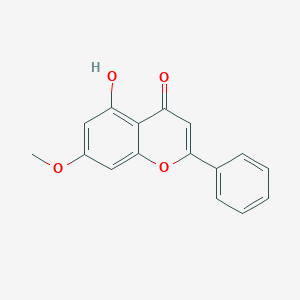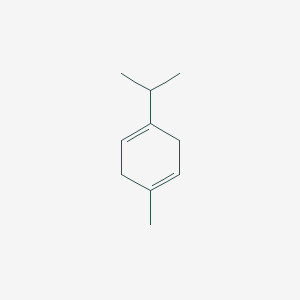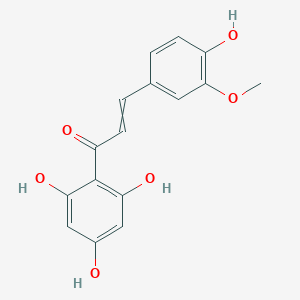
Acide 12-tridécénoïque
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 12-Tridecenoic acid is C13H24O2 . It has a carbon-carbon double bond positioned between the 12th and 13th carbons, and a carboxylic acid group at one end of the chain . The presence of the double bond means that 12-Tridecenoic acid can exist in either of two geometric isomers, known as ‘cis’ and 'trans’ .Physical And Chemical Properties Analysis
12-Tridecenoic acid is a solid at room temperature . It is insoluble in DMF, DMSO, and PBS (pH 7.2), but soluble in ethanol . Its molecular weight is 212.3 .Applications De Recherche Scientifique
Activité antimicrobienne
L'acide 12-tridécénoïque a démontré son efficacité contre Staphylococcus aureus, avec une concentration minimale inhibitrice (CMI) de 1,17 mM . Cela suggère son potentiel en tant qu'agent antimicrobien dans le traitement des infections bactériennes, en particulier celles causées par S. aureus.
Traitement des ulcères gastriques
La recherche indique que l'this compound peut inhiber la sécrétion de suc gastrique dans un modèle de rat d'ulcères gastriques induits par la ligature du pylore . Cela indique sa possible utilisation dans le développement de traitements pour les ulcères gastriques et les troubles gastro-intestinaux associés.
Lipidomique et biochimie
Dans le domaine de la lipidomique, l'this compound est étudié pour son rôle dans l'incorporation dans des structures lipidiques complexes. Cela affecte la fluidité et la fonction des membranes, ce qui est crucial pour comprendre la dynamique des membranes cellulaires et développer des applications pharmaceutiques .
Immunologie et inflammation
L'this compound peut avoir des applications en immunologie, en particulier dans la modulation des réponses immunitaires. Bien que des études spécifiques sur le rôle de ce composé en immunologie ne soient pas directement disponibles, les acides gras monoinsaturés, en général, sont connus pour influencer l'inflammation et la fonction immunitaire .
Nanotechnologie et administration de médicaments
Les propriétés uniques de l'this compound pourraient être exploitées en nanotechnologie pour les systèmes d'administration de médicaments. Son incorporation dans les nanoparticules peut améliorer la stabilité et l'efficacité des agents thérapeutiques, en particulier en ciblant les cellules cancéreuses .
Développement pharmaceutique
Le rôle de l'this compound dans le développement pharmaceutique est lié à ses propriétés antimicrobiennes et anti-ulcéreuses. Il pourrait être utilisé comme précurseur biochimique dans la synthèse de nouveaux composés avec des effets thérapeutiques améliorés .
Safety and Hazards
Mécanisme D'action
Target of Action
12-Tridecenoic acid is a monounsaturated fatty acid . It is primarily targeted at complex lipid structures in the body . These lipid structures play a crucial role in maintaining the fluidity and function of cell membranes .
Mode of Action
The compound interacts with its targets by incorporating itself into these complex lipid structures . This incorporation alters the physical properties of the cell membranes, such as their fluidity and function .
Biochemical Pathways
The primary biochemical pathway affected by 12-Tridecenoic acid is lipid metabolism . As a long-chain fatty acid , it is involved in various metabolic processes. The downstream effects of this pathway can influence the overall lipid profile of the organism, affecting energy production and storage, hormone regulation, and cellular communication.
Result of Action
The primary molecular effect of 12-Tridecenoic acid’s action is the alteration of membrane fluidity and function . This can have various cellular effects, depending on the specific roles of the affected cells. For example, changes in membrane fluidity can influence the activity of membrane-bound enzymes and receptors, potentially impacting cellular signaling and metabolic processes.
Propriétés
IUPAC Name |
tridec-12-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2H,1,3-12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARCICAYFORNPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415239 | |
| Record name | 12-tridecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6006-06-0 | |
| Record name | 12-tridecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 11-oxo-12-tridecenoic acid interesting for antitumor research?
A1: The study highlights that both 11-oxo-12-tridecenoic acid (IXa) and 10-oxo-11-dodecenoic acid (IXb) exhibit antitumor activity. [] Although the exact mechanism of action is not elucidated in this paper, the presence of the α,β-unsaturated ketone moiety within their structures could be a key factor contributing to their biological activity. This functional group is found in various natural and synthetic compounds with known anticancer properties. Further research is needed to understand the specific ways in which these compounds interact with cancer cells and the downstream effects leading to tumor suppression.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



